Spiro[4.7]dodecan-6-one
Description
The Role of Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic systems, characterized by their unique three-dimensional and rigid structures, have garnered significant attention in modern organic chemistry. This structural rigidity is imparted by the spiro center, a quaternary carbon atom that is a constituent of two rings. Unlike more planar aromatic systems, the fixed spatial arrangement of spirocycles allows for precise orientation of functional groups in three-dimensional space.
This distinct conformational constraint is highly advantageous in various fields, particularly in drug discovery and materials science. In medicinal chemistry, the three-dimensionality of spirocyclic scaffolds enables more specific and potent interactions with the binding sites of biological targets like proteins and enzymes. By presenting substituents in a well-defined spatial orientation, spirocycles can lead to compounds with enhanced selectivity and improved pharmacokinetic properties. The novelty of these structures is also valuable in the exploration of new chemical space and the development of intellectual property.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3002-04-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
spiro[4.7]dodecan-12-one |
InChI |
InChI=1S/C12H20O/c13-11-7-3-1-2-4-8-12(11)9-5-6-10-12/h1-10H2 |
InChI Key |
ZIBHAUBCYMTZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCCC2)C(=O)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 4.7 Dodecan 6 One and Its Spiro 4.7 Dodecane Congeners
Diverse Synthetic Routes to the Spiro[4.7]dodecan-6-one Core
The synthesis of the this compound core and its analogs can be accomplished through several distinct pathways, each starting from different precursors and employing unique reaction mechanisms. These methods highlight the versatility of organic synthesis in constructing complex spirocyclic systems.
The transformation of macrocyclic ketones, such as cyclododecanone (B146445), represents a viable route to spirocyclic systems. Although direct ring-contraction of cyclododecanone to this compound is not a commonly cited specific example, the principle of using large rings to generate smaller, more complex structures is a known strategy in organic synthesis. gla.ac.uk For instance, the synthesis of macrocyclic ketones themselves can be achieved through various means, including the reaction of dialdehydes with diphosphonates in the presence of a basic reagent. google.com Furthermore, methods exist for the synthesis of alkyl hydroperoxides from cyclododecanone 1,1-dihydroperoxide, showcasing the utility of macrocycles as versatile starting materials for further transformations. unl.edu
Radical reactions offer a powerful tool for the formation of C-C bonds and cyclic structures. A notable example involves the radical addition of acrylic acid to cyclooctanol, which, after subsequent cyclization of the intermediate hydroxy acid, forms a lactone. google.com This lactone, a 1-oxaspiro[4.7]dodecane derivative, demonstrates the assembly of the spiro[4.7]dodecane skeleton via a radical pathway. google.com This general approach, where a radical addition is followed by an intramolecular cyclization, is a recognized strategy for building spirocyclic frameworks. researchgate.netcapes.gov.br These methods often utilize radical initiators and can proceed through various cyclization modes, such as 5-exo-trig or 6-exo-trig, to construct the desired heterocyclic or carbocyclic rings. researchgate.net
| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone (B45756), Tosylhydrazide, Calcium Carbide | Cs₂CO₃, H₂O, DMSO | 1,2-Diazaspiro[4.5]deca-1,3-diene | 85 | acs.org |
| 4-Phenyl-cyclohexanone, Tosylhydrazide, Calcium Carbide | Cs₂CO₃, H₂O, DMSO | 8-Phenyl-1,2-diazaspiro[4.5]deca-1,3-diene | 87 | acs.org |
| Cyclooctanone (B32682), Tosylhydrazide, Calcium Carbide | Cs₂CO₃, H₂O, DMSO | 1,2-Diazaspiro[4.7]dodeca-1,3-diene | 69 | acs.org |
| Ninhydrin, Malononitrile, Dimedone | DBU, H₂O | Spiro-2-amino-4H-pyran | Good | researchgate.net |
A variety of general methods exist for the synthesis of spiro ketones. These techniques often involve intramolecular reactions that form the spirocyclic core. Key strategies include:
Strain-Release Driven Spirocyclization : This approach utilizes the inherent ring strain of molecules like azabicyclo[1.1.0]butanes (ABBs). Electrophilic activation of ABB-ketone precursors can induce an intramolecular spirocyclization to furnish spiro-azetidines. nih.govresearchgate.net
Domino Reactions : Cascading reactions can efficiently build complex structures. For instance, a domino reaction between N-tosylhydrazones and boronic acids can create spirocycles through a sequence involving carboborylation and cyclization, forming two new C-C bonds at the hydrazonic carbon. uniovi.es
Metathesis Reactions : Ring-closing metathesis (RCM), among other metathesis protocols, is a powerful tool for constructing a wide array of spirocycles. researchgate.net
Cycloaddition Reactions : Intramolecular cycloadditions, such as [2+2] and [4+2] reactions, are effective for forming the rings of a spirocyclic system. researchgate.net
Friedel-Crafts and Aldol-type Reactions : Intramolecular Friedel-Crafts reactions and aldol (B89426) condensations followed by cyclization are classic methods for ring formation that can be applied to spirocycle synthesis. mdpi.com
These diverse strategies provide a broad toolkit for chemists to design and execute syntheses of spiro ketones with varying ring sizes and functionalities.
Catalytic Strategies in this compound Synthesis and Derivatization
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Metal-catalyzed reactions are particularly important in the construction and functionalization of spirocyclic frameworks.
Lanthanide catalysts, including samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O), have emerged as effective promoters for various organic transformations, including the synthesis of spiro compounds. Sm(NO₃)₃·6H₂O has been successfully used to catalyze the ring transformation of pentaoxaspiroalkanes with arylamines to produce N-aryltetraoxazaspiroalkanes efficiently. researchgate.net It also catalyzes the cyclocondensation of 1,1-bis(hydroperoxy)cycloalkanes with formaldehyde (B43269) to yield pentaoxaspiroalkanes. researchgate.net While not specifically documented for this compound, the utility of samarium catalysts in forming other spirocyclic structures suggests their potential applicability. researchgate.netresearchgate.net For instance, samarium oxide nanoparticles (Sm₂O₃ NPs), which can be synthesized from Sm(NO₃)₃·6H₂O, have shown catalytic activity in the synthesis of various heterocyclic compounds. ut.ac.irnanochemres.org
Other metal-catalyzed reactions are also crucial in spirocycle synthesis. Transition metals like platinum can catalyze the cyclorearrangement of enynes to produce vinylcycloalkenes, which are precursors to spiro ketones like 4-methyl-1-methylenespiro[4.7]dodecan-2-one. researchgate.net
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Sm(NO₃)₃·6H₂O | Ring Transformation | Pentaoxaspiroalkanes, Arylamines | N-Aryltetraoxazaspiroalkanes | researchgate.net |
| Sm(NO₃)₃·6H₂O | Cyclocondensation | 1,1-Bis(hydroperoxy)cycloalkanes, Formaldehyde | Pentaoxaspiroalkanes | researchgate.net |
| PtCl₂ | Cyclorearrangement | 1,6- and 1,7-Enynes | 1-Vinylcycloalkenes | researchgate.net |
| Sm₂O₃ NPs | Heterocycle Synthesis | o-phenylenediamine, Sugars | Benzimidazole derivatives | nanochemres.org |
Acid-Catalyzed Cyclizations and Rearrangements (e.g., para-Toluenesulfonic Acid Catalysis)
Acid catalysis is a cornerstone in the synthesis of spirocyclic systems, including spiro[4.7]dodecane congeners. Brønsted acids, particularly para-toluenesulfonic acid (p-TSA or TsOH), are frequently employed to facilitate cyclization and rearrangement reactions due to their efficacy, ease of handling as a solid, and relatively low cost. preprints.org These reactions typically proceed through the formation of cationic intermediates that undergo intramolecular reactions to form the spirocyclic structure.
One prominent example is the dehydration-cyclization of diols. In the synthesis of 1-oxa-spiro[4.7]dodecane, a diol precursor is cyclized via azeotropic distillation with toluene (B28343) in the presence of p-TSA. google.com The acid protonates a hydroxyl group, converting it into a good leaving group (water). The subsequent departure of water generates a carbocation, which is then attacked by the remaining hydroxyl group in an intramolecular fashion to forge the final ether linkage and complete the spirocycle. google.com For this specific transformation, a catalyst loading of approximately 10% p-TSA relative to the diol is effective. google.com
Acid catalysis is also crucial in more complex tandem or cascade reactions. For instance, a Prins/pinacol cascade process has been developed to synthesize oxaspirocycles, highlighting the role of acid catalysts in mediating intricate rearrangements. researchgate.net In other systems, p-toluenesulfonic acid has been shown to be vital for promoting formal cycloaddition reactions. Control experiments have demonstrated that while a reaction between a hemiaminal silyl (B83357) ether and an enamide does not proceed without an acid, the addition of p-TSA enables the desired spirocyclization to occur. chinesechemsoc.org This suggests the acid's role is to facilitate the generation of a reactive iminium species necessary for the cycloaddition. chinesechemsoc.org
The choice and amount of acid catalyst can be critical. In some synthetic routes, lower concentrations of p-TSA might favor the formation of undesired side products, such as unsaturated alcohols, instead of the target spirocycle. google.com The combination of a Lewis acid with p-TSA can also be used to drive reactions, such as the tandem acetalization and intramolecular Prins cyclization of certain diols with aldehydes, which uses scandium triflate and p-TSA to produce bicyclic ethers. researchgate.net
| Reaction Type | Spiro[4.7]dodecane Congener | Catalyst(s) | Key Transformation | Reference |
| Dehydration/Cyclization | 1-Oxa-spiro[4.7]dodecane | para-Toluenesulfonic acid (p-TSA) | Cyclization of a diol intermediate via water elimination. | google.com |
| Formal Cycloaddition | Azaspirocycles | para-Toluenesulfonic acid (p-TSA) | Facilitates desilanolation to generate an active iminium phosphate (B84403) for cycloaddition. | chinesechemsoc.org |
| Prins Spirocyclization | Tetrahydro-3H-spiro[isobenzofuran-pyran] | Indium(III) trifluoromethanesulfonate | Condensation of 3-[2-(hydroxymethyl) phenyl]but-3-en-1-ols with aldehydes. | researchgate.net |
| Rhodium-Catalyzed Spirocyclization | Vinyl-substituted tetrahydrocarbazoles | Rh(I) catalyst, Pyridinium p-toluenesulfonate | Enantioselective activation of allenyl-tethered indoles. | chemrxiv.org |
Precursor Chemistry and Chemical Intermediates in this compound Synthesis
The synthesis of this compound and its related structures is fundamentally dependent on the design and availability of suitable precursors and the management of key chemical intermediates. The structure of the precursor dictates the ultimate spirocyclic product. For this compound (CAS 3002-04-8), identified precursors include cyclooctanone (CAS 502-49-8), among others. guidechem.com
A detailed synthetic pathway for a congener, 1-oxa-spiro[4.7]dodecane, illustrates a multi-step precursor strategy. google.com The synthesis begins with the radical addition of acrylic acid to cyclooctanol. This step forms an intermediate hydroxy acid which subsequently undergoes intramolecular cyclization to yield a lactone. This lactone is a stable intermediate that is then reduced, typically using a powerful reducing agent like lithium aluminium hydride (LiAlH₄), to form the corresponding diol (4-(3-hydroxypropyl)cyclooctan-1-ol). google.com This diol is the direct precursor for the final acid-catalyzed cyclization step that yields the target spiro-ether. google.com
In the synthesis of nitrogen-containing spiro[4.7]dodecane congeners, such as 1,4-dioxa-9-azaspiro[4.7]dodecane, the precursor chemistry involves the modification of heterocyclic systems. researchgate.net For example, 1-benzoylhexahydro-5(2H)-azocinone serves as a starting material. It is first converted into an acetal-protected intermediate, 9-benzoyl-1,4-dioxa-9-azaspiro[4.7]dodecane, to mask the ketone functionality. researchgate.net Subsequent chemical modifications, including reduction of the benzoyl group, lead to the final spiroamine. researchgate.net This highlights the common strategy of using protecting groups to manage reactive functional groups during the synthesis of complex spirocycles.
| Precursor(s) | Intermediate(s) | Target Spiro Compound | Reference |
| Cyclooctanone | Not specified | This compound | guidechem.com |
| Cyclooctanol, Acrylic acid | Lactone, Diol | 1-Oxa-spiro[4.7]dodecane | google.com |
| 1-Benzoylhexahydro-5(2H)-azocinone | 9-Benzoyl-1,4-dioxa-9-azaspiro[4.7]dodecane | 1,4-Dioxa-9-azaspiro[4.7]dodecane | researchgate.net |
Theoretical and Computational Chemistry Approaches to Spiro 4.7 Dodecan 6 One
Density Functional Theory (DFT) Applications in Spiro[4.7]dodecan-6-one Research
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties. youtube.com
A foundational step in the computational study of this compound is geometry optimization. This process uses DFT to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. For a spirocyclic compound featuring a five-membered cyclopentane (B165970) ring fused with an eight-membered cyclooctanone (B32682) ring, multiple low-energy conformations are possible due to the flexibility of the larger ring.
DFT is widely used to predict spectroscopic data, which can aid in the characterization of this compound. researchgate.netnih.gov After performing a geometry optimization, a frequency calculation can be carried out. nih.gov This predicts the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov These theoretical spectra are invaluable for interpreting experimental data by assigning specific vibrations to observed bands. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental spectra helps confirm the molecular structure and assign resonances.
Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound This table is illustrative of typical computational output and is not based on published experimental results.
| Parameter Type | Atom/Group | Predicted Value |
|---|---|---|
| IR Frequency | C=O Stretch | ~1715 cm⁻¹ |
| C-H Stretch | 2850-3000 cm⁻¹ | |
| ¹³C NMR Shift | C=O (Carbonyl) | ~210 ppm |
| C (Spirocenter) | ~50 ppm | |
| ¹H NMR Shift | α-CH₂ (to C=O) | ~2.2-2.4 ppm |
Ab Initio Methods in Electronic Structure Calculations
Ab initio, meaning "from first principles," refers to a class of computational methods that solve the electronic Schrödinger equation without using experimental data as input, relying only on physical constants. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve upon calculations to achieve high accuracy. wikipedia.org
For this compound, ab initio calculations provide a detailed picture of its electronic structure. nsrrc.org.tw They can be used to determine orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. acs.org These methods are fundamental for obtaining a precise understanding of electron distribution and bonding characteristics within the molecule. nsrrc.org.tw
Mechanistic Insights and Reactivity Predictions via Computational Modeling
Computational modeling is instrumental in predicting how a molecule might behave in a chemical reaction. By mapping reaction pathways and calculating the energies of transition states and intermediates, chemists can gain deep mechanistic insights.
Proton-Coupled Electron Transfer (PCET) is a fundamental process in many chemical and biological reactions where both a proton and an electron are transferred. nih.govprinceton.edu If this compound were to participate in a redox reaction in a protic medium, computational modeling could determine the nature of this process. nih.gov Theoretical calculations can map out the potential energy surfaces for different pathways: a stepwise mechanism (electron transfer followed by proton transfer, or vice versa) or a concerted mechanism where both particles move in a single kinetic step. researcher.life By comparing the activation energies for these pathways, the most likely mechanism can be predicted, providing crucial information about the molecule's redox behavior. acs.org
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. worldscientific.comrsc.org Computational methods can predict whether a molecule has the potential to be an NLO material by calculating its response to an external electric field. ajrconline.org Key parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β). worldscientific.com
For a molecule like this compound, DFT calculations can determine these properties. researchgate.net While its non-conjugated, saturated structure might not suggest strong NLO activity, computational screening provides a quantitative assessment. The results of these calculations can guide the design of new molecules with enhanced NLO properties. worldscientific.com
Table 2: Hypothetical Calculated NLO Properties for this compound This table is illustrative of typical computational output and is not based on published experimental results.
| Property | Component | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | μ_total | ~3.0 D |
| Polarizability (α) | α_iso | ~100 |
| Hyperpolarizability (β) | β_total | Low value expected |
Exploration of Excited-State Dynamics and Symmetry Breaking in Spiro Systems
The study of excited-state dynamics and symmetry breaking in spirocyclic systems, such as this compound, offers a window into the complex interplay of molecular structure and photochemical behavior. While direct computational studies on the excited-state dynamics and symmetry breaking of this compound are not extensively available in public literature, we can explore the theoretical principles and computational approaches that would be applied to such an investigation. This section will, therefore, outline the methodologies and potential areas of interest for future computational research on this molecule, drawing parallels from studies on related cyclic and spirocyclic ketones.
Computational chemistry provides powerful tools to investigate the behavior of molecules upon electronic excitation. For a molecule like this compound, which consists of a five-membered ring and an eight-membered ring sharing a single carbon atom, with a ketone functional group on the larger ring, the excited-state dynamics would be governed by the interplay of several factors. These include the nature of the electronic transitions, the potential energy surfaces of the excited states, and the pathways for energy dissipation.
Theoretical Approaches to Excited-State Dynamics:
The exploration of excited-state dynamics typically begins with the calculation of the electronic absorption spectrum to identify the relevant excited states. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose. For this compound, one would expect to find n→π* and π→π* transitions associated with the carbonyl group. The energies and oscillator strengths of these transitions would provide the initial picture of the molecule's response to light.
Following the initial excitation, the molecule can undergo various photophysical and photochemical processes. These can be modeled using non-adiabatic molecular dynamics simulations, which account for the transitions between different electronic states. Key areas of investigation for this compound would include:
Internal Conversion and Intersystem Crossing: After absorption of a photon, the molecule is in an excited singlet state. It can relax back to the ground state via internal conversion (a non-radiative process between states of the same spin multiplicity) or undergo intersystem crossing to a triplet state. The rates of these processes are crucial in determining the fluorescence and phosphorescence quantum yields.
Photochemical Reactions: The excited molecule may also undergo chemical reactions, such as α-cleavage (Norrish Type I reaction) or hydrogen abstraction (Norrish Type II reaction), which are common for cyclic ketones. Computational studies can elucidate the reaction pathways and the corresponding energy barriers on the excited-state potential energy surfaces.
Symmetry Breaking in Spiro Systems:
Spiro compounds can exhibit interesting symmetry properties. While this compound itself does not possess a high degree of symmetry, the concept of symmetry breaking can be relevant in the context of its chiral properties and its behavior in different environments.
Chiral symmetry breaking is a phenomenon where a system that is initially achiral or racemic evolves to a state with a preference for one enantiomer. In the context of spiro compounds, this can be influenced by factors such as crystallization or interactions with a chiral environment. While computational studies on dynamic enantioselective crystallization have been performed on other spiro systems like spiropyrans and spirooxazines, similar investigations could be theoretically applied to this compound to understand its chiral behavior.
Potential Research Findings and Data:
Although specific data for this compound is not available, a hypothetical computational study could generate the following types of data, which could be presented in interactive tables:
Table 1: Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Oscillator Strength | Dominant Orbital Contribution |
| S₀ → S₁ | Data not available | Data not available | Hypothetical n→π |
| S₀ → S₂ | Data not available | Data not available | Hypothetical π→π |
Table 2: Key Parameters for Hypothetical Excited-State Relaxation Pathways
| Process | Rate Constant (s⁻¹) | Energy Barrier (kcal/mol) | Key Geometric Changes |
| Internal Conversion (S₁→S₀) | Data not available | Data not available | Hypothetical C=O bond elongation |
| Intersystem Crossing (S₁→T₁) | Data not available | Data not available | Hypothetical ring puckering |
| Norrish Type I Reaction | Data not available | Data not available | Hypothetical α-C-C bond cleavage |
Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of Spiro 4.7 Dodecan 6 One
Chemical Reduction Pathways of the Spiro[4.7]dodecan-6-one Carbonyl Group
The carbonyl group in this compound is a key functional handle for a variety of chemical transformations. One of the most fundamental reactions is its reduction to the corresponding alcohol, Spiro[4.7]dodecan-6-ol. This transformation can be achieved using a range of reducing agents.
Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. The choice of reagent can influence the stereochemical outcome of the reaction, although for an unsubstituted spirocyclic system like this, the formation of a mixture of diastereomers is possible.
Catalytic hydrogenation represents another viable pathway. This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The conditions for catalytic hydrogenation are generally mild and offer high yields of the corresponding alcohol.
Intramolecular Rearrangement Reactions
The strained nature of the spirocyclic system in this compound and its derivatives can drive intramolecular rearrangements, leading to structurally diverse products.
Pinacol-Type Rearrangements and Spiro Ketone Ring Contraction/Expansion
Pinacol-type rearrangements are acid-catalyzed reactions of 1,2-diols that result in the formation of a ketone or aldehyde through a carbocation intermediate and a 1,2-alkyl or -aryl shift. masterorganicchemistry.comorganic-chemistry.org In the context of spiro ketones, this type of rearrangement can lead to either ring contraction or expansion. masterorganicchemistry.comorganic-chemistry.orglibretexts.org
For this compound, a pinacol-type rearrangement would first require the formation of a vicinal diol at the C6 and an adjacent carbon. This can be achieved through various synthetic methods. Subsequent treatment with acid would protonate one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. The migration of a carbon-carbon bond from the spirocyclic framework to the carbocation center would then occur, leading to a rearranged product.
Depending on which bond migrates, the reaction can result in a change in the ring sizes of the spirocyclic system. For instance, migration of a bond within the cyclooctane (B165968) ring could potentially lead to a spiro[5.6]dodecane derivative (ring expansion), while migration of a bond from the cyclopentane (B165970) ring could result in a spiro[3.8]dodecane system (ring contraction). wikipedia.org The specific outcome is often dictated by the relative stability of the resulting carbocation and the migratory aptitude of the different alkyl groups. organic-chemistry.org
Annulation and Ring Expansion Methodologies Applied to Spirocyclic Ketones
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools for the construction of complex polycyclic systems. scripps.edu When applied to spirocyclic ketones like this compound, these methods can lead to the synthesis of novel and intricate molecular architectures.
One common strategy involves the reaction of the ketone with a bifunctional reagent that can participate in a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation, to build a new ring. For example, reaction with an α,β-unsaturated ketone in the presence of a base could lead to the formation of a new six-membered ring fused to the cyclooctanone (B32682) portion of the spirocycle. rsc.org
Ring expansion methodologies can also be applied to this compound. One such method is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid. wikipedia.org This reaction proceeds through a diazotization followed by the loss of nitrogen gas to form a carbocation, which then undergoes rearrangement to give a ring-expanded ketone.
Synthesis and Characterization of Functionalized this compound Derivatives
The carbonyl group of this compound is a versatile starting point for the synthesis of a wide range of functionalized derivatives, including various heterocyclic systems.
Spirohydantoins and Spirodithiohydantoins with the Spiro[4.7]dodecane Scaffold
Spirohydantoins and their sulfur analogs, spirodithiohydantoins, are classes of heterocyclic compounds with a spiro-fused hydantoin (B18101) or dithiohydantoin ring. These moieties are often found in biologically active molecules. beilstein-journals.org The synthesis of spirohydantoins from this compound can be achieved through the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of the ketone with an alkali cyanide (e.g., potassium cyanide) and ammonium (B1175870) carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the spirohydantoin.
The synthesis of the corresponding spirodithiohydantoin, 1,3-diazaspiro[4.7]dodecane-2,4-dithione, can be accomplished by reacting this compound with ammonium polysulfide. The crystal structure of this compound has been determined, revealing the conformation of the spirocyclic system. researchgate.net
Spiropyrazole and Spiro-heterocycle Formation
Spiropyrazoles are another important class of heterocyclic compounds that can be synthesized from spirocyclic ketones. semanticscholar.org A common method involves the reaction of the ketone with hydrazine (B178648) or a substituted hydrazine. For instance, the reaction of this compound with hydrazine hydrate (B1144303) would yield a spiro-fused pyrazoline, which can then be oxidized to the corresponding spiropyrazole.
A more recent development is the use of calcium carbide as a carbon source in a one-pot synthesis of spirocyclic pyrazoles from cyclic ketones. acs.org This method involves the initial formation of a tosylhydrazone from the ketone, followed by a [3+2] annulation with calcium carbide to afford the spiropyrazole. acs.org For example, the reaction of cyclooctanone, a related cyclic ketone, under these conditions yields 1,2-diazaspiro[4.7]dodeca-1,3-diene. acs.org
The versatility of this compound as a precursor for various spiro-heterocycles highlights its importance in synthetic and medicinal chemistry. mdpi.com
Spiro-Orthocarbonates and Oxaspiro Compounds
The transformation of cyclic ketones, such as this compound, provides a pathway to complex spirocyclic systems like spiro-orthocarbonates and other oxaspiro compounds. These structures are of interest due to their unique stereochemistry and potential applications in materials science and medicinal chemistry.
Spiro-Orthocarbonates: The synthesis of spiro-orthocarbonates from cyclic ketones can be achieved through catalyzed reactions involving diazo compounds. nih.govresearchgate.net A notable method involves the reaction of α-diazo-β-ketoesters with cyclic carbonates, catalyzed by a combination of [CpRu(CH₃CN)₃][BArF] and 1,10-phenanthroline. nih.govresearchgate.netunige.chacs.org This approach facilitates the decomposition of the diazo compound and subsequent carbonyl-ylide formation, leading to the construction of bis-spiro ortho-carbonate structures in good to excellent yields. acs.org Although direct synthesis from this compound is not explicitly detailed in the reviewed literature, the generality of the method for cyclic ketones suggests its applicability. unige.ch The reaction conditions are generally mild, though the products can be sensitive to acid, requiring careful purification. unige.ch
Oxaspiro Compounds: Oxaspiro derivatives of the spiro[4.7]dodecane framework can be synthesized through various routes. One patented method describes the preparation of 1-Oxaspiro[4.7]dodecane, starting not from the ketone but from cyclooctanol. google.com The process involves the radical addition of acrylic acid to cyclooctanol, cyclization to a lactone, reduction to the corresponding diol, and subsequent acid-catalyzed dehydration to form the oxaspirocycle. google.com Another approach involves the cyclocondensation of 1,1-bis(hydroperoxy)cycloalkanes with formaldehyde (B43269) to create pentaoxaspiroalkanes. arkat-usa.org For instance, 6,7,9,11,12-Pentaoxaspiro[4.7]dodecane has been synthesized using this method. arkat-usa.org Furthermore, the synthesis of 6,7,11,12-tetraoxa-9-thiaspiro[4.7]dodecane has been achieved through the reaction of pentaoxacanes with hydrogen sulfide, catalyzed by Sm(NO₃)₃·6H₂O. mdpi.com These methods highlight the accessibility of diverse oxaspiro[4.7]dodecane structures.
Table 1: Selected Synthetic Methods for Oxaspiro[4.7]dodecane Derivatives
| Product | Starting Material(s) | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| 1-Oxaspiro[4.7]dodecane | Cyclooctanol, Acrylic Acid | LiAlH₄, p-Toluenesulfonic acid | google.com |
| 6,7,9,11,12-Pentaoxaspiro[4.7]dodecane | 1,1-bis(hydroperoxy)cyclopentane, Formaldehyde | Sm(NO₃)₃·6H₂O | arkat-usa.org |
| 6,7,11,12-tetraoxa-9-thiaspiro[4.7]dodecane | Pentaoxacanes | Hydrogen sulfide, Sm(NO₃)₃·6H₂O | mdpi.com |
Spiro-Lactams (Broader Context of Spirocyclic Systems)
Spiro-lactams are a significant class of heterocyclic compounds, often targeted for their biological activity. researchgate.net Their synthesis from spirocyclic ketones can be accomplished through rearrangement reactions, most notably the Beckmann rearrangement. wikipedia.org
The Beckmann rearrangement transforms a ketoxime into an amide or lactam under acidic conditions. wikipedia.orgyoutube.com For a spirocyclic ketone like this compound, the first step would be its conversion to the corresponding oxime, this compound oxime. This oxime, when treated with an acid catalyst (e.g., sulfuric acid, tosyl chloride), undergoes rearrangement to yield the corresponding spiro-lactam. wikipedia.orgescholarship.orgresearchgate.net The reaction involves the migration of one of the alkyl groups anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org This process results in the insertion of a nitrogen atom into one of the carbon-carbon bonds adjacent to the spiro center, expanding one of the rings. The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.org
Alternative modern methods for spiro-lactam synthesis have been developed to avoid harsh conditions and improve efficiency. These include:
Cascade Reactions: A one-pot cascade reaction starting from β-keto carboxylic acids, involving a Curtius rearrangement to an isocyanate intermediate followed by intramolecular nucleophilic addition, has been reported for synthesizing spirocyclic lactams. nih.govacs.org
Copper-Catalyzed Kinugasa/Aldol Cascade: A highly diastereo- and enantioselective synthesis of chiral spiro β-lactams has been achieved through a copper(I)-catalyzed cascade reaction of ketone-tethered propiolamides and nitrones. rsc.org
Radical Cyclization: Mn(OAc)₃-catalyzed radical cyclization of unsaturated β-keto carboxamides offers another route to spirocyclic lactams. acs.org
These methods, developed within the broader context of spirocyclic chemistry, demonstrate the various strategies available for converting spiro ketone frameworks into valuable spiro-lactam structures. acs.orgrsc.org
Electrochemical Investigations and Redox Mechanisms of Spiro[4.7]dodecane Derivatives
The electrochemical behavior of spiro compounds provides insight into their electronic structure, redox stability, and potential for applications in molecular electronics or as redox-active probes. acs.org While direct electrochemical data on this compound is scarce, studies on closely related derivatives, such as 1,3-diazaspiro[4.7]dodecane-2,4-dione (a spirohydantoin derivative, CSH(8)), offer significant understanding. researchgate.netresearchgate.net
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)
The electrochemical behavior of 1,3-diazaspiro[4.7]dodecane-2,4-dione (CSH(8)) has been thoroughly investigated using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) over a pH range of 1.81-12. researchgate.net These studies were conducted at a hanging mercury drop electrode (HMDE). researchgate.net
The voltammetric analysis revealed that for CSH(8), the electrode process is irreversible in nature at the pH values studied (pH 5.50 and 7.63). researchgate.net In cyclic voltammetry, the peak potential (Eₚ) and peak current (Iₚ) are key parameters. For an irreversible process, the peak potential shifts with the scan rate (ν), and the relationship between peak current and the square root of the scan rate (ν¹/²) provides information about whether the process is diffusion-controlled. nanoscience.combiologic.net The study on CSH(8) investigated the effect of scan rate, pH, and concentration on the peak current and potential to elucidate the reaction mechanism. researchgate.net The number of protons involved in the electrochemical reaction was determined from the shift in peak potential as a function of pH. researchgate.netresearchgate.net
Determination of Electrochemical Kinetic and Diffusional Parameters
From the voltammetric data, key kinetic and diffusional parameters can be determined, which quantify the electrochemical process.
Diffusion Coefficient (D): The diffusion coefficient describes the rate of mass transport of the electroactive species to the electrode surface. For a diffusion-controlled process, the peak current (Iₚ) is linearly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation. nanoscience.comresearchgate.net By plotting Iₚ vs. ν¹/², the diffusion coefficient can be calculated if the number of electrons transferred (n) and the electrode area (A) are known. researchgate.net This approach was used to determine the diffusion coefficient for 1,3-diazaspiro[4.7]dodecane-2,4-dione. researchgate.net
Heterogeneous Electron Transfer Rate Constant (k⁰): This constant quantifies the kinetics of electron transfer at the electrode-solution interface. mdpi.com For irreversible systems, k⁰ can be determined from the dependence of the peak potential (Eₚ) on the scan rate. biologic.netmdpi.com The study on the spirohydantoin derivative CSH(8) successfully determined this kinetic parameter from the experimental data. researchgate.net The values for these parameters are crucial for understanding the redox mechanism, which can be essential for interpreting the biochemical pathways of such compounds. researchgate.net
Table 2: Electrochemical Parameters for 1,3-diazaspiro[4.7]dodecane-2,4-dione (CSH(8))
| Parameter | Method of Determination | Significance | Reference |
|---|---|---|---|
| Nature of Electrode Process | Cyclic Voltammetry (CV) | Determined to be irreversible at studied pH values | researchgate.net |
| Number of Protons (p) | Peak potential shift vs. pH | Determined to be 2 at pH 5.50 and 7.63 | researchgate.net |
| Diffusion Coefficient (D) | Scan rate effect on peak current (Randles-Sevcik equation) | Quantifies mass transport to the electrode | researchgate.net |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | Scan rate effect on peak potential | Quantifies electron transfer kinetics at the electrode surface | researchgate.net |
Broader Context: Advanced Synthetic Methodologies for Spirocyclic Cores in Organic Synthesis
Strategic Applications of Petasis and Grubbs Metathesis in Spirocyclic Compound Synthesis
Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful and versatile tool for the synthesis of spirocyclic systems. The development of well-defined ruthenium catalysts, pioneered by Grubbs, has enabled these reactions to proceed under mild conditions with high functional group tolerance.
The general strategy involves the synthesis of a di-alkenyl substituted precursor, which can then undergo an intramolecular RCM reaction to form the spirocyclic core, releasing ethylene (B1197577) as a byproduct. organic-chemistry.org This approach is highly effective for creating various spiro-annulated ring systems. For instance, diallylated active methylene (B1212753) compounds, such as 1,3-diketones, serve as excellent substrates for RCM-mediated spirocyclization. arkat-usa.org The choice of catalyst is crucial, with second-generation Grubbs and Hoveyda-Grubbs catalysts offering enhanced stability and activity, making them suitable for more challenging or sterically hindered substrates. organic-chemistry.orgresearchgate.net A key advantage of this method is the formation of a double bond within the newly formed ring, which provides a synthetic handle for further functionalization. arkat-usa.org Recent advancements include the development of telescoped flow processes that combine RCM with a subsequent hydrogenation step using a single catalyst, offering a greener and more efficient route to saturated spiroketones. rsc.org
| Catalyst | Key Features | Typical Application in Spirocyclization |
|---|---|---|
| Grubbs Catalyst 1st Generation | Good activity for terminal olefins. | Ring-closing of diallylated malonates and similar substrates. |
| Grubbs Catalyst 2nd Generation | Higher activity and better thermal stability; tolerates more functional groups. organic-chemistry.org | Synthesis of complex spirocycles, including those with more substituted olefins. utc.edu |
| Hoveyda-Grubbs Catalyst 2nd Generation | Excellent stability and allows for catalyst recycling; initiates at higher temperatures. | Used in green chemistry applications and flow processes for spiroketone synthesis. rsc.org |
Methodologies for Stereoselective Quaternary Carbon Center Formation in Spiro Systems
The creation of a spirocyclic core inherently involves the formation of a quaternary carbon. When this spirocenter is a stereocenter, its selective construction in an enantiopure form represents a formidable synthetic challenge. rsc.org The biological activity of spirocyclic natural products often depends on the specific configuration of this center, driving the development of asymmetric catalytic methods. researchgate.netacs.org
A variety of strategies have been successfully implemented to achieve this goal. These include:
Catalytic Asymmetric Dearomatization (CADA): This powerful strategy involves the dearomatization of a planar aromatic precursor to generate a 3D spirocyclic structure with a defined stereocenter.
Asymmetric Michael Addition: Intramolecular Michael additions onto a prochiral cyclic precursor can effectively set the stereochemistry of the spirocenter.
Asymmetric Cycloadditions: Reactions such as [3+2] cycloadditions using chiral catalysts can construct functionalized spirocycles with high diastereo- and enantioselectivity. For example, chiral spiro-phosphine catalysts have been developed for the reaction of allenoates with alkylidene azlactones to build adjacent spiro-quaternary and tertiary stereocenters. rsc.org
Organocatalysis: Chiral amines and other organocatalysts are widely used to promote enantioselective transformations leading to spiro compounds, often via enamine or iminium ion intermediates.
The success of these methods relies on the design of chiral catalysts that can effectively control the facial selectivity of the bond-forming event, leading to the desired enantiomer. rsc.org
| Methodology | Key Reaction Type | Catalyst Example | Resulting Spiro System |
|---|---|---|---|
| Asymmetric Michael/Dieckmann Cyclization | Organocatalytic Cascade | Chiral N,N'-dioxide-metal complexes | Spirocyclopentene oxindoles |
| Asymmetric [3+2] Annulation | Phosphine-catalyzed cycloaddition | Axially chiral spiro-phosphine | Functionalized spiro-pyrrolidines rsc.org |
| Desymmetric Hydrogenation | Nickel-catalyzed reduction | Nickel-catalyst with chiral ligand | All-carbon quaternary stereocenters acs.org |
| Dearomative [3+2] Spiroannulation | Cobalt-catalyzed C-H activation | Cp*Co(III) complexes | Spiroindolenines acs.org |
Development of Convergent One-Pot Approaches for Spiro-Ketone Architectures
To enhance synthetic efficiency, reduce waste, and streamline the construction of complex molecules, significant effort has been directed toward the development of one-pot and multicomponent reactions. These approaches assemble spiro-ketone architectures by combining multiple bond-forming events in a single reaction vessel without the isolation of intermediates.
Convergent one-pot strategies often rely on domino or cascade sequences, where the product of one reaction becomes the substrate for the next. An example is the Knoevenagel condensation followed by a Michael addition and subsequent cyclization, which can be performed as a multicomponent domino reaction to generate highly functionalized spiro compounds under green conditions. unimi.it Other innovative one-pot methods include oxidative annulative approaches, where fragment coupling is followed by an oxidative cyclization to furnish the spirocyclic core. nih.govresearchgate.net These strategies are particularly valuable as they allow for the rapid construction of molecular complexity from relatively simple starting materials, providing convergent routes to important structural motifs found in natural products and medicinal agents. nih.govresearchgate.net
| Step | Reaction Type | Reagents/Catalyst | Transformation |
|---|---|---|---|
| 1 | Michael Addition | Cyclic Ketone, α,β-Unsaturated Ester, Base Catalyst | Formation of a linear adduct with a pendant ester. |
| 2 | Intramolecular Cyclization (Dieckmann) | Strong Base (added in the same pot) | Ring closure to form a β-keto ester spirocycle. |
| 3 | Decarboxylation | Acid/Heat (worked into the same pot) | Loss of the ester group to yield the final spiro-ketone. |
Conclusion and Future Research Trajectories for Spiro 4.7 Dodecan 6 One Chemistry
Identified Gaps and Current Challenges in the Research of Spiro[4.7]dodecan-6-one
The most significant gap in the study of this compound is the sparse body of dedicated scientific literature. Much of the current understanding must be extrapolated from research on analogous spiroketones or related derivatives.
Key challenges and research gaps include:
Stereocontrolled Synthesis: A primary challenge in spirocycle synthesis is the control of stereochemistry at the spirocyclic center. For this compound, developing synthetic methods that can selectively produce a single enantiomer or diastereomer remains a significant hurdle. Catalytic asymmetric methods, which have been successfully applied to other complex heterocyclic systems, are largely unexplored for this specific scaffold. acs.org
Synthetic Efficiency: Existing synthetic routes to similar spiroketones can be lengthy and low-yielding. There is a need for more efficient and scalable synthetic strategies. Research into novel cyclization reactions, such as tandem Michael addition-aldol condensations or ring-closing metathesis, could provide more direct pathways to the spiro[4.7]dodecane framework. rsc.org
Functionalization: The reactivity of the this compound scaffold is not well-documented. Systematic studies on the functionalization of both the cyclopentane (B165970) and the larger, more flexible cyclooctane (B165968) ring are needed to create a library of derivatives for further investigation.
Lack of Analytical Data: There is a notable absence of comprehensive analytical data for this compound. sigmaaldrich.com Detailed characterization using modern spectroscopic and crystallographic techniques is essential for validating its structure and understanding its conformational dynamics.
Emerging Synthetic and Analytical Technologies Applicable to this compound Research
Advances in chemical technology offer powerful tools to address the current challenges in this compound research.
Emerging Synthetic Technologies: Continuous flow chemistry represents a significant opportunity for the synthesis of spiroketones. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters, enhancing safety and often improving yield and purity compared to traditional batch processes. researchgate.net For instance, a telescoped flow process was recently developed for synthesizing a different chiral spiroketone, which streamlined operations and reduced waste. researchgate.netacsgcipr.org Applying a similar approach to this compound could overcome challenges related to scalability and process control.
Advanced Analytical Technologies: The definitive characterization of this compound and its derivatives would benefit immensely from the application of modern analytical methods. While standard techniques are crucial, emerging technologies can provide deeper insights.
Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for structural elucidation. mdpi.com For derivatives of the related spiro[4.7]dodecane system, DFT calculations have been successfully used to optimize molecular structures and predict theoretical NMR and IR spectra, which showed good agreement with experimental data. researchgate.netresearchgate.net This approach can be used to confirm experimental findings and to understand the electronic properties of this compound.
Advanced NMR Spectroscopy: Modern NMR techniques can provide detailed information on the three-dimensional structure and stereochemistry of complex molecules in solution.
X-ray Crystallography: Obtaining a single crystal structure would provide unambiguous proof of the compound's connectivity and stereochemistry. Such data has been vital in confirming the structure of other novel spiro compounds. mdpi.comresearchgate.net
The following table summarizes key emerging technologies and their potential impact on the study of this compound.
| Technology | Application Area | Potential Impact on this compound Research |
| Continuous Flow Chemistry | Synthesis | Enables safer, more efficient, and scalable production; allows for telescoped reaction sequences, reducing waste and purification steps. researchgate.netresearchgate.netacs.org |
| Density Functional Theory (DFT) | Analysis & Prediction | Predicts spectroscopic data (NMR, IR) to aid in characterization; models reaction pathways and transition states to guide synthetic efforts. mdpi.comresearchgate.net |
| Advanced NMR Techniques | Analysis | Provides detailed 3D structural and stereochemical information in solution, crucial for understanding conformational dynamics. |
| Single-Crystal X-ray Diffraction | Analysis | Offers definitive, unambiguous structural determination in the solid state, establishing absolute and relative stereochemistry. mdpi.comresearchgate.net |
Prospective Avenues for Advanced Theoretical and Mechanistic Studies
Theoretical and mechanistic studies offer a pathway to a more profound understanding of the formation and reactivity of this compound, guiding future synthetic efforts.
Mechanistic Investigations of Formation: The precise mechanisms for forming the spiro[4.7]dodecane skeleton are not well established. Theoretical studies could model various potential synthetic pathways, such as [3+2] cycloadditions or ring expansions, which have been used for other spirocyclic systems. acs.org For example, investigating the transition states and intermediates via DFT could explain observed regioselectivity and stereoselectivity, or predict the outcomes of new, untested reaction conditions. molaid.com
Conformational Analysis: The eight-membered ring of this compound introduces significant conformational flexibility. Computational studies, such as those performed on related diazaspiro[4.7]dodecane systems, can be employed to determine the lowest energy conformations and understand how the molecule's shape influences its reactivity and spectroscopic properties. researchgate.netresearchgate.net
Predicting Reactivity and Properties: DFT calculations can be used to map the electron density and frontier molecular orbitals (HOMO/LUMO) of this compound. mdpi.com This information can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of functionalization strategies. Furthermore, theoretical calculations can help predict physical and chemical properties, providing valuable data where experimental measurements are lacking.
By pursuing these avenues, the scientific community can move beyond the current data limitations and establish a robust chemical foundation for this compound, potentially enabling its use in materials science or as a building block in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing Spiro[4.7]dodecan-6-one, and how do experimental conditions influence data interpretation?
- Methodological Answer: Use IR spectroscopy to identify carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) and ¹³C NMR to confirm spirocyclic carbon environments. Ensure solvent polarity and temperature are standardized to avoid peak broadening . For X-ray crystallography, optimize crystal growth via slow evaporation in non-polar solvents to resolve spirocyclic strain effects .
Q. How can synthetic routes to this compound be optimized to improve yield and selectivity?
- Methodological Answer: Compare cyclization strategies (e.g., acid-catalyzed vs. transition-metal-mediated) using Design of Experiments (DoE) to isolate variables like catalyst loading, solvent, and reaction time. Track intermediates via GC-MS to identify kinetic bottlenecks .
Q. What computational models are suitable for predicting the stability of this compound’s spirocyclic structure?
- Methodological Answer: Apply Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to calculate ring strain energies. Validate against experimental thermogravimetric analysis (TGA) data to correlate theoretical predictions with decomposition thresholds .
Advanced Research Questions
Q. How can contradictory spectral data for this compound’s tautomeric forms be resolved?
- Methodological Answer: Use variable-temperature NMR (VT-NMR) to monitor equilibrium shifts between keto-enol tautomers. Apply the Eyring equation to derive activation parameters and correlate with solvent dielectric constants .
Q. What mechanistic insights explain the regioselectivity of this compound in [4+3] cycloaddition reactions?
- Methodological Answer: Conduct kinetic isotope effect (KIE) studies and DFT-based transition-state modeling to differentiate between concerted vs. stepwise pathways. Compare stereoelectronic effects using substituent-controlled analogs .
Q. How do steric and electronic factors influence the reactivity of this compound in catalytic asymmetric syntheses?
- Methodological Answer: Screen chiral ligands (e.g., BINOL-derived phosphates) under varying steric bulk and electronic profiles. Use enantiomeric excess (ee) measurements via HPLC with chiral columns and correlate with Hammett substituent constants .
Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties during scale-up?
- Methodological Answer: Implement Quality by Design (QbD) principles to map critical process parameters (CPPs) like crystallization kinetics. Use multivariate analysis (e.g., PCA) to identify outliers in purity, melting point, and particle size distribution .
Q. How can ecological toxicity of this compound derivatives be systematically assessed for green chemistry applications?
- Methodological Answer: Apply the SPICE framework (Setting, Perspective, Intervention, Comparison, Evaluation) to design in vitro assays (e.g., Daphnia magna acute toxicity) and compare with QSAR predictions for biodegradability .
Methodological Frameworks for Rigor
- Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results (e.g., divergent spectroscopic vs. computational data) .
- Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) for comparative studies, such as evaluating synthetic routes or catalytic systems .
- Reproducibility : Adhere to COSMIN guidelines for reporting analytical method validation (e.g., LOD, LOQ, precision) to ensure data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
